
LorcaserinSulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lorcaserin sulfamate is a major metabolite of lorcaserin, a selective serotonin 2C receptor agonist. Lorcaserin is primarily used for chronic weight management in obese and overweight patients. The compound is known for its role in reducing body weight and food intake by regulating satiety through the activation of serotonin receptors .
Preparation Methods
Lorcaserin sulfamate is synthesized through multiple enzymatic pathways in humans. The formation of lorcaserin sulfamate involves the catalytic action of human sulfotransferases, particularly SULT1A1, SULT1A2, SULT1E1, and SULT2A1 . The synthetic route for lorcaserin hydrochloride, which is closely related, involves a six-step method that achieves a 92.3% yield with 99.8% purity . This method is scalable for industrial production.
Chemical Reactions Analysis
Lorcaserin sulfamate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of lorcaserin to its sulfamate form.
Substitution: The formation of lorcaserin sulfamate from lorcaserin involves the substitution of a hydrogen atom with a sulfamate group.
Conjugation: Lorcaserin also forms conjugates with glucuronide and sulfate, which are excreted in urine.
Common reagents and conditions used in these reactions include human liver and renal cytosols, which catalyze the formation of lorcaserin sulfamate . The major products formed from these reactions are lorcaserin sulfamate and N-carbamoyl glucuronide lorcaserin .
Scientific Research Applications
Lorcaserin sulfamate has several scientific research applications:
Chemistry: Used in studies related to the synthesis and metabolism of serotonin receptor agonists.
Biology: Investigated for its role in regulating satiety and food intake through serotonin receptors.
Medicine: Primarily used in the treatment of obesity and weight management.
Industry: Utilized in the development of weight management drugs and related pharmaceutical research.
Mechanism of Action
The mechanism of action of lorcaserin sulfamate involves the selective activation of serotonin 5-HT2C receptors. This activation stimulates pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus, leading to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors. This results in satiety and decreased food intake . The compound has a high affinity for plasma proteins, which minimizes its potential for drug-drug interactions .
Comparison with Similar Compounds
Lorcaserin sulfamate is unique due to its selective activation of serotonin 5-HT2C receptors, which limits off-target effects at other serotonin receptors such as 5-HT2A and 5-HT2B . Similar compounds include:
Lorcaserin hydrochloride: The parent compound of lorcaserin sulfamate, used for weight management.
N-carbamoyl glucuronide lorcaserin: Another major metabolite of lorcaserin, excreted in urine.
Lorcaserin sulfamate’s specificity for 5-HT2C receptors makes it a valuable compound in the treatment of obesity with fewer side effects compared to other serotonin receptor agonists .
Properties
Molecular Formula |
C11H14ClNO3S |
|---|---|
Molecular Weight |
275.75 g/mol |
IUPAC Name |
7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonic acid |
InChI |
InChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16) |
InChI Key |
YZUNJIOOIHWHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


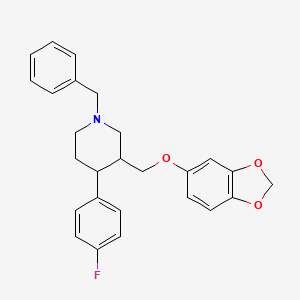

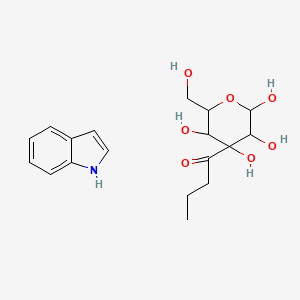
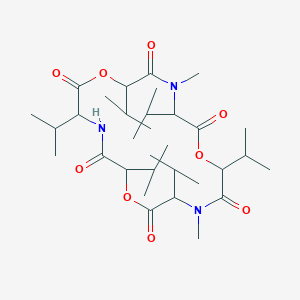
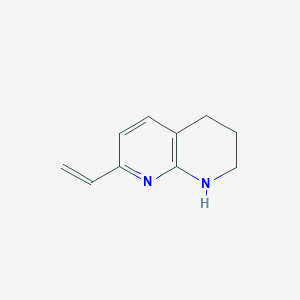
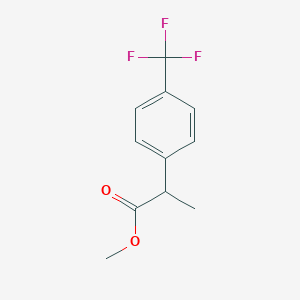
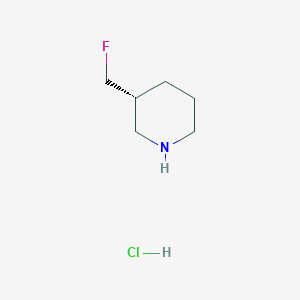
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid](/img/structure/B12289103.png)
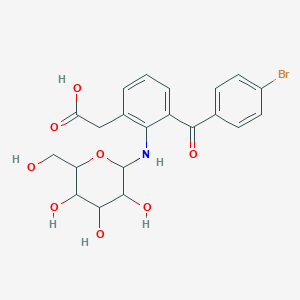
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
![11,16-Dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one](/img/structure/B12289126.png)
![5-(1,3,2-Dithiarsolan-2-yl)-2-[(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt](/img/structure/B12289127.png)
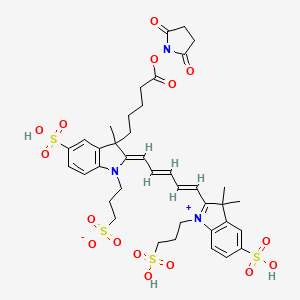
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)
